2-(Chloromethyl)-3-formylindolizine-1-carbonitrile

Medicinal Chemistry Organic Synthesis Building Block Diversity

2-(Chloromethyl)-3-formylindolizine-1-carbonitrile (MF: C₁₁H₇ClN₂O; MW: 218.64 g/mol) is a heterocyclic building block belonging to the indolizine-1-carbonitrile class. It features a fused bicyclic 10π-electron aromatic core substituted at position 1 with a nitrile group, at position 2 with a chloromethyl group, and at position 3 with a formyl group, providing three chemically distinct reactive sites on a single scaffold.

Molecular Formula C11H7ClN2O
Molecular Weight 218.64 g/mol
CAS No. 1000932-16-0
Cat. No. B1414811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-3-formylindolizine-1-carbonitrile
CAS1000932-16-0
Molecular FormulaC11H7ClN2O
Molecular Weight218.64 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C(N2C=C1)C=O)CCl)C#N
InChIInChI=1S/C11H7ClN2O/c12-5-8-9(6-13)10-3-1-2-4-14(10)11(8)7-15/h1-4,7H,5H2
InChIKeyRCBBLRGXZYSRGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)-3-formylindolizine-1-carbonitrile (CAS 1000932-16-0): A Dual-Functionalized Indolizine Building Block for Orthogonal Derivatization


2-(Chloromethyl)-3-formylindolizine-1-carbonitrile (MF: C₁₁H₇ClN₂O; MW: 218.64 g/mol) is a heterocyclic building block belonging to the indolizine-1-carbonitrile class . It features a fused bicyclic 10π-electron aromatic core substituted at position 1 with a nitrile group, at position 2 with a chloromethyl group, and at position 3 with a formyl group, providing three chemically distinct reactive sites on a single scaffold .

Why Generic Indolizine Building Blocks Cannot Substitute 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile


Indolizine-1-carbonitrile analogs lacking the C3-formyl group (e.g., 2-(Chloromethyl)indolizine-1-carbonitrile, CAS 731821-82-2) offer only one electrophilic handle, restricting derivatization to a single site [1]. In contrast, the target compound's unique combination of a chloromethyl nucleofuge and a formyl carbonyl enables sequential, site-orthogonal transformations—such as nucleophilic substitution at C2 followed by condensation or reductive amination at C3—that are impossible with simpler analogs . This functional group complementarity is the critical differentiator for procurement decisions in multi-step synthetic campaigns.

Quantitative Differentiation Evidence for 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile Against Closest Analogs


Dual Orthogonal Reactive Handles vs. Mono-Functional Des-Formyl Analog

The target compound bears two distinct electrophilic centers—a chloromethyl group at C2 and a formyl group at C3—whereas the closest commercial analog, 2-(Chloromethyl)indolizine-1-carbonitrile (CAS 731821-82-2), contains only the chloromethyl handle [1]. This structural difference enables sequential orthogonal functionalization: the chloromethyl group can undergo nucleophilic substitution (e.g., with amines or thiols) while the formyl group remains available for independent condensation, reduction, or oxidation, effectively doubling the derivatizable positions on the core scaffold .

Medicinal Chemistry Organic Synthesis Building Block Diversity

Reduced Molecular Weight and Superior Leaving Group vs. 2-Thioether Analog

Compared to 2-[(4-Chlorophenyl)sulfanylmethyl]-3-formylindolizine-1-carbonitrile (CAS 1223339-58-9), which replaces the chloromethyl group with a 4-chlorophenyl thioether, the target compound exhibits a substantially lower molecular weight (218.64 vs. 326.8 g/mol) and a more reactive C2 substituent . Alkyl chlorides are well-established as superior leaving groups relative to aryl thioethers in nucleophilic displacement reactions, resulting in faster reaction kinetics and higher yields under milder conditions .

Chemical Biology Fragment-Based Drug Design Synthetic Accessibility

Indolizine-1-Carbonitrile Class Demonstrates Quantified Broad-Spectrum Antimicrobial Activity

Although the target compound itself has not been directly assayed, a structurally closely related series of indolizine-1-carbonitrile derivatives (compounds 5a–i) was evaluated for antimicrobial activity [1]. Compound 5b displayed the most potent antifungal activity with MIC values ranging from 8 to 32 µg/mL against tested fungal strains, while compound 5g exhibited the most pronounced antibacterial activity with MIC values ranging from 16 to 256 µg/mL against bacterial strains, as determined by broth microdilution assays [1]. The target compound, bearing both a reactive chloromethyl handle and a formyl group, serves as an ideal starting point for synthesizing analogous libraries to explore this privileged scaffold's antimicrobial potential with expanded substituent diversity.

Antimicrobial Research Antifungal Antibacterial Drug Discovery

Validated Core Scaffold in Kinase Inhibitor Patent Space

The indolizine-1-carbonitrile core structure has been explicitly claimed in kinase inhibitor patents, including US Patent 9,096,593 B2, which describes compounds for modulating kinase activity (including Flt-3, CDK, and other kinases) [1]. While the specific target compound is not an exemplified final product in this patent, its dual-functionalized structure positions it as a strategically important late-stage intermediate for constructing patent-class kinase inhibitor chemotypes that require sequential C2 and C3 elaboration . Compounds in this patent series have demonstrated biochemical IC₅₀ values below 100 nM against Flt-3 kinase [1].

Kinase Inhibition Cancer Therapeutics Patent Analysis Intellectual Property

High-Impact Application Scenarios for 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile


Medicinal Chemistry: Orthogonal Library Synthesis via Sequential C2 and C3 Functionalization

In structure–activity relationship (SAR) campaigns, the target compound enables a two-step, one-scaffold diversification strategy: first, nucleophilic displacement of the C2 chloromethyl group with amine, thiol, or alkoxide nucleophiles; second, independent condensation, reductive amination, or Grignard addition at the C3 formyl group, yielding libraries of up to N × M derivatives from a single precursor . This orthogonal reactivity eliminates the need for protecting group strategies required by mono-functional analogs, streamlining synthetic workflows.

Antimicrobial Hit-to-Lead Optimization: Expanding the Indolizine-1-Carbonitrile Chemical Space

Given the validated class-level antifungal (MIC 8–32 µg/mL) and antibacterial (MIC 16–256 µg/mL) activity of indolizine-1-carbonitrile derivatives [1], the target compound can be employed as a key intermediate to synthesize novel analogs with substituents at both C2 and C3, probing unexplored regions of the structure–activity landscape. The chloromethyl group allows introduction of basic amine side chains for improved solubility, while the formyl group facilitates the synthesis of hydrazones, oximes, or heterocyclic-fused systems.

Kinase Inhibitor Medicinal Chemistry: Building Patent-Class CDK and Flt-3 Chemotypes

The indolizine-1-carbonitrile core is a recognized scaffold in kinase inhibitor patents, with exemplified compounds achieving IC₅₀ values below 100 nM against Flt-3 kinase [2]. The target compound's dual functional handles allow convergent assembly of elaborated kinase inhibitor candidates through C2 amination and C3 aldol or Knoevenagel condensation, followed by further cyclization, directly accessing chemotypes described in patent literature while retaining synthetic flexibility for novel analog generation.

Fragment-Based Drug Discovery: A Rule-of-Three-Compliant, Multi-Vector Fragment

With a molecular weight of 218.64 g/mol, the target compound falls within fragment-like physicochemical space (MW < 300, clogP predicted < 3) while offering three distinct growth vectors (C1 nitrile, C2 chloromethyl, C3 formyl) . This makes it a rare multi-functional fragment suitable for fragment growing, merging, or linking strategies in FBDD campaigns, where each functional group can independently engage different sub-pockets of a target protein binding site.

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